Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is (2E)-3,7-dimethylocta-2,6-dien-1-yl hexadecanoate , which reflects its esterified structure derived from hexadecanoic acid (palmitic acid) and the terpene alcohol geraniol. The naming conventions adhere to the following principles:

- Parent carboxylic acid : Hexadecanoic acid (16-carbon chain).

- Ester group : The alcohol moiety is (2E)-3,7-dimethylocta-2,6-dien-1-yl, a monoterpene derivative with two methyl groups at positions 3 and 7 and conjugated double bonds at positions 2 and 6. The E configuration specifies the trans geometry of the double bond at position 2.

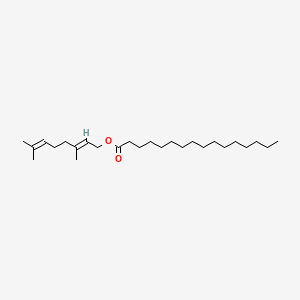

The structural representation (Figure 1) highlights:

Molecular Formula and Weight Analysis

The molecular formula C₂₆H₄₈O₂ denotes 26 carbon atoms, 48 hydrogen atoms, and 2 oxygen atoms. The molecular weight is calculated as follows:

| Component | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 26 | 12.01 | 312.26 |

| Hydrogen | 48 | 1.008 | 48.38 |

| Oxygen | 2 | 16.00 | 32.00 |

| Total | 392.64 |

This matches experimental values reported in CAS Common Chemistry (392.66 g/mol) and ChemNet (392.6581 g/mol).

CAS Registry Number and EC Classification

The compound is uniquely identified by the following regulatory codes:

- CAS Registry Number : 3681-73-0.

- EC Number : 421-370-3, assigned under the European Inventory of Existing Commercial Chemical Substances (EINECS).

These identifiers facilitate precise tracking in chemical inventories, regulatory compliance, and safety assessments.

Synonyms and Common Denominators in Chemical Literature

The compound is referenced under multiple synonyms across scientific and industrial contexts (Table 1).

Table 1 : Synonyms and Associated Sources

| Synonym | Source Index |

|---|---|

| Geranyl palmitate | |

| (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate | |

| trans-2,6-Octadien-1-ol, 3,7-dimethyl-palmitate | |

| Hexadecanoic acid, (E)-3,7-dimethyl-2,6-octadienyl ester | |

| Hexarose |

The term geranyl palmitate is predominant in cosmetic and fragrance industries, emphasizing its biological origin from geraniol and palmitic acid.

Structural and Functional Implications

The compound’s bifunctional structure—a long-chain fatty acid esterified to a terpene alcohol—imparts unique physicochemical properties. The saturated acyl chain enhances lipid solubility, while the geranyl group introduces rigidity and conjugation, influencing volatility and interaction with organic matrices. These characteristics underscore its utility in applications ranging from flavoring agents to plasticizers.

Properties

CAS No. |

3681-73-0 |

|---|---|

Molecular Formula |

C26H48O2 |

Molecular Weight |

392.7 g/mol |

IUPAC Name |

[(2E)-3,7-dimethylocta-2,6-dienyl] hexadecanoate |

InChI |

InChI=1S/C26H48O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(27)28-23-22-25(4)20-18-19-24(2)3/h19,22H,5-18,20-21,23H2,1-4H3/b25-22+ |

InChI Key |

CRFQQFDSKWNZIZ-YYDJUVGSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)CCC=C(C)C |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Direct Esterification

The most straightforward method to prepare this compound is the direct esterification of hexadecanoic acid with (2E)-3,7-dimethyl-2,6-octadien-1-ol (geraniol). This process typically involves:

- Reagents: Hexadecanoic acid and geraniol in stoichiometric or slight excess amounts.

- Catalysts: Acid catalysts such as sulfuric acid, p-toluenesulfonic acid, or Lewis acids to promote ester bond formation.

- Conditions: Heating under reflux with removal of water to drive the equilibrium toward ester formation.

- Solvents: Non-polar solvents like toluene or solvent-free conditions can be used to facilitate the reaction and water removal.

This method is classical and widely used due to its simplicity and availability of starting materials. The reaction can be monitored by chromatographic techniques such as HPLC or GC-MS to confirm the formation of the ester.

Enzymatic Esterification

An alternative, more environmentally friendly method involves enzymatic catalysis using lipases:

- Enzyme: Lipase from Candida antarctica or other microbial sources.

- Substrates: Hexadecanoic acid and geraniol.

- Conditions: Mild temperatures (30–60°C), solvent-free or in organic solvents like hexane or isooctane.

- Advantages: High regio- and stereoselectivity, mild reaction conditions, and fewer by-products.

This method is particularly useful for producing enantiomerically pure esters and is gaining traction in green chemistry applications.

Transesterification

Transesterification involves exchanging the ester group of an existing ester with geraniol:

- Starting material: Methyl or ethyl hexadecanoate.

- Alcohol: Geraniol.

- Catalysts: Acidic or basic catalysts, or lipases.

- Conditions: Heating under reflux or mild enzymatic conditions.

This method can be advantageous when methyl or ethyl esters of hexadecanoic acid are more readily available or cheaper than the free acid.

Data Table: Summary of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester can undergo various chemical reactions, including:

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride or other strong reducing agents.

Transesterification: Alcohols and acid or base catalysts.

Major Products

Hydrolysis: Hexadecanoic acid and geraniol.

Reduction: Hexadecanol and geraniol.

Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Analytical Chemistry

High-Performance Liquid Chromatography (HPLC)

One of the primary applications of hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester is in analytical chemistry, particularly in the separation and analysis of compounds using High-Performance Liquid Chromatography (HPLC). A study demonstrated that this compound can be effectively analyzed using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile and water, with phosphoric acid being replaced by formic acid for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Pharmacology

Potential Therapeutic Uses

Research indicates that hexadecanoic acid derivatives exhibit biological activity that may be leveraged for therapeutic purposes. For instance, certain esters of this compound have shown potential anti-inflammatory properties. The esterification process can modify the pharmacokinetic profiles of the parent acids, enhancing their bioavailability and therapeutic efficacy. However, comprehensive studies are still needed to establish specific therapeutic applications and mechanisms of action.

Organic Synthesis

Building Block for Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including esterification and transesterification processes. This property is particularly useful in synthesizing more complex molecules used in pharmaceuticals and agrochemicals.

Industrial Applications

Food and Fragrance Industry

The compound is also utilized within the food and fragrance industries due to its pleasant odor profile. It can be found in flavoring agents and fragrances where it contributes to the overall sensory experience of products. Its stability and compatibility with other compounds make it an attractive choice for formulations.

Case Study 1: Analytical Method Development

A notable case involved the development of an HPLC method for analyzing hexadecanoic acid derivatives in herbal extracts. The study highlighted the efficiency of using a Newcrom R1 HPLC column under optimized conditions to achieve high-resolution separation of target compounds from complex matrices .

In another research effort, scientists investigated the anti-inflammatory effects of hexadecanoic acid derivatives on cultured human cells. The results indicated a significant reduction in pro-inflammatory cytokine production when treated with specific concentrations of the esterified compound, suggesting potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism by which hexadecanoic acid, (2E)-3,7-dimethyl-2,6-octadienyl ester exerts its effects involves its interaction with cell membranes. The ester can integrate into lipid bilayers, enhancing membrane stability and reducing oxidative stress . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce lipid peroxidation .

Comparison with Similar Compounds

Structural Analogues

Geranyl esters share a common (2E)-3,7-dimethyl-2,6-octadienyl backbone but differ in the carboxylic acid component. Key analogues include:

Key Differences :

- Chain Length: The hexadecanoic acid moiety (C16) confers higher molecular weight (MW: ~354.5 g/mol) compared to shorter-chain analogues (e.g., geranyl butanoate, MW: 238 g/mol).

- Polarity : Longer fatty acid chains increase hydrophobicity, affecting solubility and volatility.

Physicochemical Comparison

Q & A

Q. How does the compound’s stereochemistry influence its bioactivity and metabolic fate in vivo?

- Methodological Answer : Compare (2E)- and (2Z)-isomers in cell-based assays (e.g., IC values for antifungal activity). Use stable isotope tracers (e.g., -labeled ester) and LC-MS/MS to track metabolic pathways in rodent models. Stereochemical retention during β-oxidation can be assessed via chiral HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.